molecular formula C16H13FN2O2 B4480323 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B4480323
M. Wt: 284.28 g/mol
InChI Key: XLIMGPZNOVLZIR-UHFFFAOYSA-N
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Description

Chemical Structure: 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound ID: Y041-4255) features a 6-fluoro-substituted indole core linked via an acetamide group to a 4-hydroxyphenyl moiety .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIMGPZNOVLZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Hydroxyphenyl Substitution: Finally, the hydroxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-hydroxyaniline.

Industrial Production Methods

Industrial production of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₇H₁₄FN₂O₂.
  • Molecular Weight : 297.31 g/mol (calculated).
  • Key Substituents: Fluorine (electron-withdrawing), hydroxyl (polar), and acetamide (hydrogen-bond donor/acceptor).

Characterization typically involves $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and HRMS .

Structural and Functional Group Variations

The table below compares structural features, substituents, and physicochemical properties of the target compound with similar indole- and phenyl-acetamide derivatives:

Compound Name / ID Core Structure Substituents (Indole) Substituents (Phenyl) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (Y041-4255) Indole-acetamide 6-Fluoro 4-Hydroxy 297.31 Not reported Fluoro, hydroxyl, acetamide
N-(3-Chloro-4-fluorophenyl)-... (10j) Indole-acetamide 5-Methoxy, 2-methyl 3-Chloro-4-fluoro ~465.3 192–194 Chloro, fluoro, methoxy
N-(4-Nitrophenyl)-... (10l) Indole-acetamide 5-Methoxy, 2-methyl 4-Nitro ~439.8 190–191 Nitro (electron-withdrawing)
Paracetamol Benzene-acetamide None 4-Hydroxy 151.16 169 Hydroxyl, acetamide
N-(4-hydroxyphenethyl)acetamide (2) Phenethyl-acetamide None 4-Hydroxy ~179.2 Not reported Hydroxyl, acetamide
N-(4-Fluorobenzyl)-... (TCS 1105) Indole-oxoacetamide None 4-Fluorobenzyl 312.31 Not reported Fluoro, oxoacetamide

Key Observations :

  • Fluorine vs. Chlorine/Nitro : Fluorine (in Y041-4255 and TCS 1105) improves metabolic stability and lipophilicity compared to electron-withdrawing nitro or chloro groups (10l, 10j), which may reduce solubility but enhance binding to hydrophobic pockets .
  • Hydroxyl Group: The 4-hydroxyphenyl group in Y041-4255 and paracetamol facilitates hydrogen bonding, contrasting with non-polar substituents (e.g., methoxy in 10j) .
Physicochemical and Pharmacokinetic Properties
  • Melting Points: Y041-4255’s melting point is unreported, but derivatives like 10j (192–194°C) and 10l (190–191°C) suggest that polar substituents (e.g., nitro, chloro) increase melting points compared to non-polar analogs .
  • Solubility : The hydroxyl group in Y041-4255 may improve aqueous solubility relative to halogenated analogs (10j, 10l), though fluorine’s hydrophobicity could counterbalance this .
  • pKa Considerations : The pKa of N-(4-hydroxyphenyl)acetamide (paracetamol) is ~9.5, while the 6-fluoroindole in Y041-4255 may lower the pKa of adjacent groups, affecting ionization and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

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